N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide
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Overview
Description
N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is a chemical compound that features a piperidine ring and a pyridine ring connected through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 1-acetylpiperidine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridine-4-carboxamide
- N-(1-acetylpiperidin-4-yl)-5-(3-fluorophenoxy)pyridine-2-carboxamide
Uniqueness
N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide is unique due to its specific combination of a piperidine ring and a pyridine ring connected through an amide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
283167-07-7 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-10(17)16-8-4-12(5-9-16)15-13(18)11-2-6-14-7-3-11/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18) |
InChI Key |
YOVTXDXWRJZWLS-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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